molecular formula C14H20Cl2N4O B1402450 2-(4-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)ethanol dihydrochloride CAS No. 1361111-64-9

2-(4-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)ethanol dihydrochloride

Cat. No.: B1402450
CAS No.: 1361111-64-9
M. Wt: 331.2 g/mol
InChI Key: WPCYVEXAEMKVQH-UHFFFAOYSA-N
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Description

2-(4-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)ethanol dihydrochloride is a synthetic organic compound that features a pyrazole ring substituted with pyridine and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)ethanol dihydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: The pyrazole ring is then functionalized with pyridine and pyrrolidine groups through nucleophilic substitution reactions.

    Ethanol addition: The final step involves the addition of an ethanol group to the pyrazole ring, followed by the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, high-yield reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions could target the pyrazole ring or the pyridine group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-Pyridin-4-yl-5-pyrrolidin-2-yl-pyrazol-1-yl)-methanol
  • **2-(4-Pyridin-4-yl-5-pyrrolidin-2-yl-pyrazol-1-yl)-propanol

Uniqueness

2-(4-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)ethanol dihydrochloride is unique due to its specific substitution pattern and the presence of the ethanol group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-pyridin-4-yl-5-pyrrolidin-2-ylpyrazol-1-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O.2ClH/c19-9-8-18-14(13-2-1-5-16-13)12(10-17-18)11-3-6-15-7-4-11;;/h3-4,6-7,10,13,16,19H,1-2,5,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCYVEXAEMKVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=NN2CCO)C3=CC=NC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)ethanol dihydrochloride
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2-(4-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)ethanol dihydrochloride
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2-(4-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)ethanol dihydrochloride
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2-(4-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)ethanol dihydrochloride
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2-(4-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)ethanol dihydrochloride
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2-(4-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)ethanol dihydrochloride

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